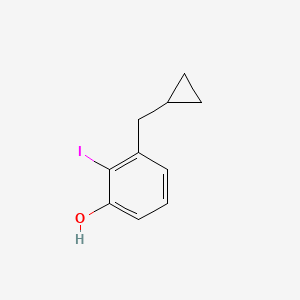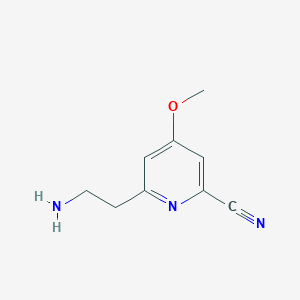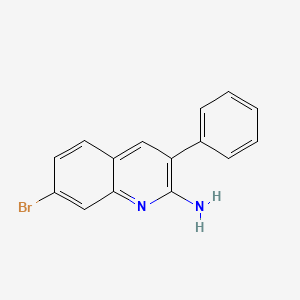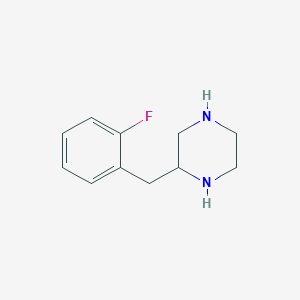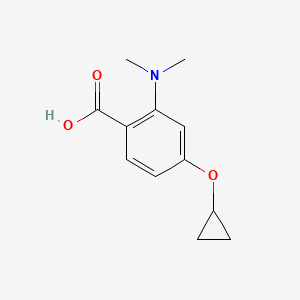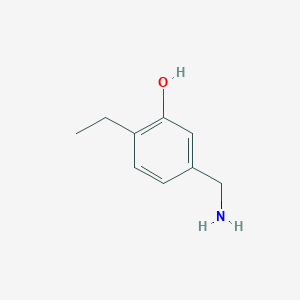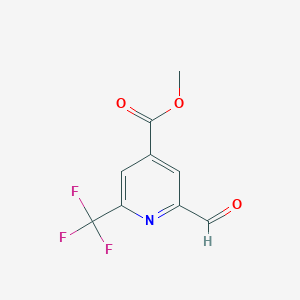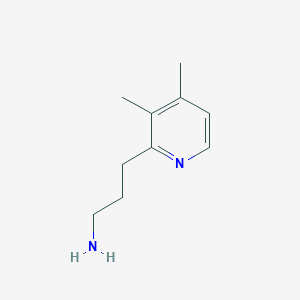
2-(Chloromethyl)-4-fluoro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chloromethyl group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine, 2-(aminomethyl)-4-fluoro-5-methylpyridine, and 2-(thiomethyl)-4-fluoro-5-methylpyridine.
Oxidation Reactions: Products include 2-(formyl)-4-fluoro-5-methylpyridine and 2-(carboxyl)-4-fluoro-5-methylpyridine.
Reduction Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine and 2-(methyl)-4-fluoro-5-methylpyridine.
科学的研究の応用
2-(Chloromethyl)-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
類似化合物との比較
- 2-(Chloromethyl)-4-methylpyridine
- 2-(Chloromethyl)-5-fluoropyridine
- 2-(Chloromethyl)-4-fluoropyridine
Comparison: Compared to similar compounds, 2-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for selective biological activity. The presence of the fluorine atom also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
2-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3 |
InChIキー |
NSDFGLCONKOPGW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N=C1)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



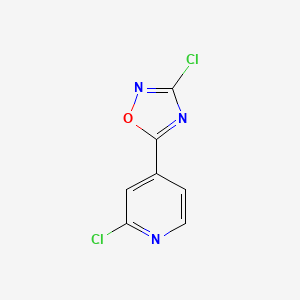
![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)

